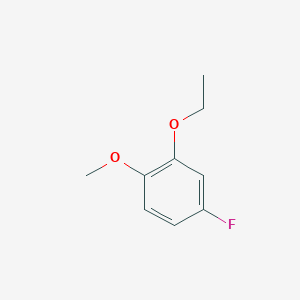

2-Ethoxy-4-fluoro-1-methoxybenzene

Description

Propriétés

IUPAC Name |

2-ethoxy-4-fluoro-1-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAALPCJCLLDFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

A ¹H NMR spectrum of 2-Ethoxy-4-fluoro-1-methoxybenzene would be expected to show distinct signals for the protons of the ethoxy and methoxy (B1213986) groups, as well as the aromatic protons. The ethoxy group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with coupling between them. The methoxy group would appear as a singlet. The aromatic region would display more complex splitting patterns due to coupling between the aromatic protons and with the fluorine atom. The precise chemical shifts (δ) and coupling constants (J) are highly specific to the molecule and are essential for unambiguous assignment.

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Separate signals would be expected for the methyl and methylene carbons of the ethoxy group, the methoxy carbon, and the six aromatic carbons. The carbon atoms bonded to the electronegative oxygen and fluorine atoms would exhibit characteristic downfield shifts. The carbon signals would also show coupling to the fluorine atom (C-F coupling), providing further structural confirmation.

¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. For this compound, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the benzene (B151609) ring. Furthermore, this signal would exhibit coupling to the neighboring aromatic protons, providing valuable connectivity information.

Two-dimensional NMR experiments are powerful tools for establishing the connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, between the methyl and methylene protons of the ethoxy group and between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded carbon and proton atoms, allowing for the assignment of each proton signal to its corresponding carbon signal.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. These would include:

C-H stretching vibrations for the aliphatic and aromatic C-H bonds.

C-O stretching vibrations for the ether linkages of the methoxy and ethoxy groups.

Aromatic C=C stretching vibrations.

A C-F stretching vibration, which is typically found in the fingerprint region of the spectrum.

Without access to experimentally obtained spectra, the creation of detailed data tables and an in-depth discussion of the research findings for this compound is not possible. While spectral data for structurally similar compounds such as 2-fluoroanisole, 4-fluoroanisole, and 2-fluoro-4-methylanisole (B1330351) are available and could provide a basis for prediction, this would not meet the requirement for scientifically accurate content focused solely on the specified compound. Further research and publication of the spectroscopic data for this compound are needed to enable a comprehensive analysis as outlined.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule, offering a detailed fingerprint of its structural composition. For this compound, the Raman spectrum would be characterized by a series of bands corresponding to the vibrations of the benzene ring, as well as the methoxy and ethoxy functional groups.

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the methoxy and ethoxy groups, appearing in the 2850-3000 cm⁻¹ range.

C-O-C stretching: Associated with the ether linkages, expected in the 1000-1300 cm⁻¹ region.

C-F stretching: A strong band anticipated around 1200-1250 cm⁻¹.

Ring breathing modes: Characteristic vibrations of the benzene ring, typically found in the 800-1000 cm⁻¹ region.

Vibrational Assignments and Theoretical Correlation Studies

The precise assignment of the observed Raman bands to specific molecular vibrations is achieved through a combination of experimental data and theoretical calculations, often employing Density Functional Theory (DFT). researchgate.netisroset.org Theoretical studies on related molecules, such as 2,4-Difluoro-1-Methoxy Benzene, have demonstrated a good correlation between calculated and experimental vibrational frequencies. isroset.org

For this compound, a theoretical vibrational analysis would involve optimizing the molecular geometry and calculating the harmonic vibrational frequencies. These calculated frequencies, when appropriately scaled, can be correlated with the experimental Raman spectrum to provide a definitive assignment for each vibrational mode. Such studies on analogous compounds like 4-ethoxybenzaldehyde (B43997) have shown that the presence of the ethoxy group introduces specific vibrational modes, including CH₂ and CH₃ rocking, wagging, and twisting vibrations, which would also be expected in the spectrum of this compound. researchgate.net

Table 1: Predicted Raman Vibrational Assignments for this compound (Based on Analogous Compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (Methoxy & Ethoxy) | 2850 - 3000 |

| C-O-C Asymmetric Stretch (Aryl-Alkyl Ether) | 1230 - 1270 |

| C-O-C Symmetric Stretch (Aryl-Alkyl Ether) | 1020 - 1075 |

| C-F Stretch | 1200 - 1250 |

| Benzene Ring Breathing | 800 - 1000 |

| CH₂ Rocking (Ethoxy) | ~780 |

| CH₃ Rocking (Ethoxy) | ~920 |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The theoretical exact mass of this compound (C₉H₁₁FO₂) can be calculated and compared with the experimentally determined value to confirm its identity with a high degree of confidence.

Gas Chromatography-Mass Spectrometry (GC/MS) for Purity and Identity

Gas chromatography-mass spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is ideal for assessing the purity of a this compound sample and confirming its identity. The gas chromatogram will indicate the presence of any impurities, while the mass spectrum of the main peak will provide the characteristic fragmentation pattern of the target compound.

Fragmentation Pattern Analysis

The electron ionization (EI) mass spectrum of this compound would exhibit a series of fragment ions resulting from the cleavage of the parent molecule. While a specific mass spectrum for this compound is not available in the searched literature, the fragmentation pattern can be predicted based on the known behavior of related aromatic ethers.

A significant fragmentation pathway for ethoxy-substituted benzyl (B1604629) derivatives involves the loss of an ethylene (B1197577) molecule (28 Da) from the ethoxy group. researchgate.net For this compound, a key fragment would be the ethoxybenzyl cation. This cation can then undergo further fragmentation, including the loss of ethylene to produce a unique ion at m/z 107. researchgate.net Other expected fragmentations would involve the loss of the ethoxy group (•OC₂H₅), the methoxy group (•OCH₃), and cleavage of the aromatic ring.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 170 | [M]⁺ | Molecular Ion |

| 142 | [M - C₂H₄]⁺ | Loss of ethylene from the ethoxy group |

| 139 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 125 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |

| 107 | [C₇H₆O]⁺ | Loss of ethylene from the ethoxybenzyl cation |

Note: This table represents predicted fragmentation patterns based on the analysis of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies: Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the benzene ring.

Studies on parasubstituted anisoles indicate that the electronic spectrum is influenced by the nature of the substituents. cdnsciencepub.com The methoxy group is known to cause a shift in the absorption bands of benzene to longer wavelengths. cdnsciencepub.com In the case of p-fluoroanisole, the spectrum resembles that of anisole (B1667542), suggesting that the methoxy group has a greater influence on the electronic transitions than the fluorine atom. cdnsciencepub.com

For this compound, the presence of two electron-donating groups (ethoxy and methoxy) and an electron-withdrawing group (fluoro) on the benzene ring will influence the energy of the electronic transitions. It is anticipated that the compound will exhibit characteristic absorption maxima in the UV region, likely with shifts compared to monosubstituted benzenes due to the cumulative electronic effects of the substituents.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) stands as a premier analytical technique for the elucidation of the atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, it is possible to determine the precise three-dimensional arrangement of atoms, the lengths and types of chemical bonds, and the nature of intermolecular interactions that govern the crystal packing. wikipedia.orgnih.gov For a molecule such as this compound, XRD analysis would provide definitive information on its solid-state conformation and supramolecular assembly.

While a specific single-crystal X-ray diffraction study for this compound is not available in publicly accessible databases as of the current date, the principles of the technique and the expected structural features can be discussed based on extensive studies of analogous fluorinated and substituted benzene derivatives. iucr.orgnih.gov

Single Crystal X-ray Crystallography for Absolute Molecular Geometry

Single-crystal X-ray crystallography is an unparalleled method for determining the absolute molecular geometry of a compound. numberanalytics.com The technique requires a high-quality, single crystal of the material, which is then mounted in a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern of spots is collected and mathematically analyzed to generate a model of the electron density within the crystal, from which the positions of individual atoms can be resolved with high precision. wikipedia.orgyoutube.com

For an organic molecule, this analysis yields a wealth of structural data, including:

Bond Lengths: The precise distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsion Angles (Dihedral Angles): The rotational angle between the planes defined by two sets of three connected atoms, which describes the conformation of the molecule.

In the case of this compound, a substituted benzene, the aromatic ring is expected to be largely planar. theexamformula.co.uktheexamformula.co.uk However, the substituents (methoxy and ethoxy groups) would likely exhibit some degree of torsion relative to the plane of the ring. X-ray diffraction studies have shown that the carbon-carbon bonds within a substituted benzene ring are of intermediate length, between a typical single (≈1.54 Å) and double (≈1.34 Å) bond, confirming the delocalized π-electron system. docbrown.info The geometry of the benzene ring itself is also slightly distorted from a perfect hexagon by the electronic influence of its substituents. iucr.org

Table 1: Hypothetical Molecular Geometry Parameters for this compound

This table presents expected values based on standard bond lengths and data from similar substituted aromatic compounds, as a specific crystal structure is not available.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C(aromatic) | C(aromatic) | - | ~1.39 Å |

| C(aromatic) | F | - | ~1.36 Å | |

| C(aromatic) | O(methoxy) | - | ~1.37 Å | |

| O(methoxy) | C(methyl) | - | ~1.43 Å | |

| C(aromatic) | O(ethoxy) | - | ~1.37 Å | |

| O(ethoxy) | C(ethyl) | - | ~1.44 Å | |

| Bond Angle (°) | C-C-C (ring) | - | - | ~120° |

| C-C-F | - | - | ~118-120° | |

| C-O-C (methoxy) | - | - | ~117° | |

| C-O-C (ethoxy) | - | - | ~118° | |

| Torsion Angle (°) | C-C-O-C (methoxy) | - | - | Variable |

| C-C-O-C (ethoxy) | - | - | Variable |

Note: "aromatic" refers to a carbon atom within the benzene ring.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...F interactions)

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a subtle balance of various non-covalent intermolecular interactions. mdpi.com Understanding these interactions is crucial as they influence physical properties such as melting point, solubility, and stability. numberanalytics.com For this compound, several types of interactions would be expected to play a role in its solid-state architecture.

The role of organic fluorine in directing crystal structures has been a subject of considerable research. iucr.orgrsc.org While fluorine is highly electronegative, its ability to act as a hydrogen bond acceptor is debated and considered weak. researchgate.netrsc.org Nevertheless, C-H···F interactions are frequently observed in the crystal structures of fluoroaromatic compounds. rsc.orgrsc.org These interactions, though energetically modest, are considered significant in guiding the supramolecular assembly. rsc.org They are generally characterized as weak hydrogen bonds, dominated by electrostatic and dispersion forces. rsc.org The presence of both aromatic C-H donors and aliphatic C-H donors (from the ethoxy and methoxy groups) in this compound provides multiple possibilities for the formation of such contacts.

van der Waals Forces: These ubiquitous, non-specific attractive forces are the sum of dispersion forces that are critical for the packing of all molecules.

π-π Stacking Interactions: The aromatic rings of adjacent molecules can stack upon one another. These interactions, driven by electrostatic and dispersion forces, are a common and significant packing motif for aromatic compounds. researchgate.net

C-H···O Interactions: The oxygen atoms of the methoxy and ethoxy groups can act as weak hydrogen bond acceptors for C-H donors from neighboring molecules.

C-H···π Interactions: The electron-rich face of the aromatic π-system can act as an acceptor for hydrogen atoms from the alkyl groups of adjacent molecules. mdpi.com

The interplay of these varied and often competing interactions determines the final, most thermodynamically stable crystal lattice.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (H···A) | Notes |

| C-H···F Hydrogen Bond | C-H (Aromatic/Alkyl) | F | ~2.3 - 2.6 Å | Considered a weak hydrogen bond; plays a significant role in the packing of fluoroaromatics. researchgate.netrsc.org |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | ~3.3 - 3.8 Å (centroid-centroid) | Common in aromatic compounds; can be parallel-displaced or T-shaped. researchgate.net |

| C-H···O Hydrogen Bond | C-H (Aromatic/Alkyl) | O (Ether) | ~2.4 - 2.8 Å | A weak hydrogen bond that can influence molecular conformation and packing. |

| C-H···π Interaction | C-H (Alkyl) | Benzene Ring (π-system) | ~2.5 - 2.9 Å | An interaction where an alkyl C-H points towards the face of the aromatic ring. mdpi.com |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational in predicting the intrinsic properties of a molecule by solving the Schrödinger equation. numberanalytics.com These methods, which include Density Functional Theory (DFT) and ab initio approaches, provide a detailed picture of the electron and nuclear arrangement.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Properties

Density Functional Theory (DFT) has become a versatile and widely used method in quantum chemistry for studying the electronic structure of molecules. nih.govastrobiology.comacs.org Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies calculations without significant loss of accuracy. nih.gov Various functionals, such as B3LYP and PBE0, are employed within DFT to approximate the exchange-correlation energy, which is a key component of the total electronic energy. nih.gov These calculations are instrumental in determining properties like total energy, ionization potential, and electron affinity.

Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using empirical parameters derived from experimental data. numberanalytics.com These methods form a systematic hierarchy (e.g., Hartree-Fock, Møller-Plesset perturbation theory, Coupled Cluster) where accuracy can be systematically improved, albeit at a higher computational cost. trygvehelgaker.no For a molecule like 2-Ethoxy-4-fluoro-1-methoxybenzene, both DFT and ab initio methods are essential for obtaining a reliable description of its electronic makeup and associated properties. rsc.org

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule is critical to its function and properties. Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule at 0 K. techniques-ingenieur.fr This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. acs.org

For a flexible molecule like this compound, which has rotatable bonds in its ethoxy and methoxy (B1213986) groups, multiple energy minima, or conformers, may exist. Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This is crucial for understanding the molecule's dynamic behavior in different environments. Studies on similar molecules, such as 2-fluoro-4-hydroxy benzoic acid, have demonstrated the existence of multiple conformers that can be identified and characterized computationally. researchgate.net

Interactive Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the typical output of a conformational analysis. The values are representative examples for a substituted benzene (B151609) derivative.

| Conformer | Relative Energy (kcal/mol) | Population at 298.15 K (%) | Key Dihedral Angle (°C-O-C-C) |

|---|---|---|---|

| Conformer A | 0.00 | 75.3 | 178.5 |

| Conformer B | 1.25 | 14.1 | -65.2 |

| Conformer C | 1.80 | 10.6 | 70.1 |

Vibrational Frequency Calculations and Correlation with Experimental Spectra

Vibrational frequency calculations are a powerful tool for identifying and characterizing molecules. After geometry optimization, these calculations determine the normal modes of vibration, which correspond to the collective motions of atoms. psu.edu The frequencies of these modes can be directly correlated with peaks in experimental infrared (IR) and Raman spectra. acs.org

DFT calculations are widely used to predict vibrational spectra. nih.govacs.org By computing the second derivatives of the energy with respect to atomic displacements (the Hessian matrix), one can obtain the frequencies and intensities of the vibrational modes. acs.org Comparing the calculated spectrum with experimental data helps confirm the molecular structure and assign specific spectral features to particular atomic motions, such as C-H stretches, C-O-C bends, or aromatic ring vibrations. This has been successfully applied to related compounds like 4-ethoxybenzaldehyde (B43997) to achieve confident assignment of vibrational modes. nih.gov

Interactive Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for this compound This table provides a hypothetical comparison to show how theoretical data is correlated with experimental results. The assignments are typical for this class of compound.

| Vibrational Mode Assignment | Calculated Frequency (DFT/B3LYP) | Experimental FT-IR Frequency | Experimental Raman Frequency |

|---|---|---|---|

| Aromatic C-H stretch | 3085 | 3088 | 3090 |

| Aliphatic C-H stretch (ethoxy) | 2980 | 2975 | 2978 |

| C=C aromatic ring stretch | 1610 | 1612 | 1611 |

| C-F stretch | 1245 | 1250 | - |

| Asymmetric C-O-C stretch | 1180 | 1185 | 1183 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. acs.org For aromatic compounds, the distribution of these orbitals across the ring and substituent groups reveals likely sites for electrophilic or nucleophilic attack. mdpi.com

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. uni-muenchen.delibretexts.org It is calculated by determining the electrostatic force exerted by the molecule's unperturbed charge cloud (from nuclei and electrons) on a positive test charge. uni-muenchen.de The MEP is color-coded, typically with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.netresearchgate.net For this compound, the MEP map would highlight the electronegative oxygen and fluorine atoms as red or yellow regions, while hydrogen atoms would appear blue.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.de This method provides detailed information about chemical bonding, orbital interactions, and charge distribution. computabio.com

A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and delocalization effects through second-order perturbation theory. uni-muenchen.de It examines the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The energy associated with a donor-acceptor interaction (e.g., a lone pair donating into an antibonding orbital) indicates the strength of the delocalization. researchgate.net This analysis can reveal hyperconjugative effects and resonance stabilization within the molecule, providing a deeper understanding of the electronic interactions between the benzene ring and its ethoxy, methoxy, and fluoro substituents. researchgate.net

Molecular Dynamics and Monte Carlo Simulations for Conformational Space Exploration

While quantum mechanics describes the static properties of a molecule, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to explore its dynamic behavior and conformational landscape over time. acs.org

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that shows how the positions and velocities of atoms evolve. nih.govnih.gov This method is particularly useful for studying the conformational flexibility of molecules, revealing how different parts of the molecule move in relation to one another. acs.org For this compound, an MD simulation could show the rotation of the ethyl and methyl groups and the flexibility of the aromatic system.

Monte Carlo (MC) simulations explore the conformational space by generating random changes to the molecule's geometry and accepting or rejecting these changes based on their effect on the system's energy, typically using the Metropolis algorithm. wikibooks.org This stochastic approach is highly effective for overcoming energy barriers and achieving a broad sampling of possible conformations, which is essential for understanding the full range of shapes a flexible molecule can adopt. nih.govuiuc.edunih.gov Both MD and MC methods are powerful tools for building a comprehensive picture of the structural and thermodynamic properties of flexible molecules. acs.orgamazonaws.com

Due to a lack of specific scientific literature on the chemical compound "this compound" pertaining to the requested computational and theoretical chemistry investigations, this article cannot be generated at this time.

Extensive searches for theoretical studies on its reaction pathways, transition states, non-linear optical (NLO) properties, and computational structure-property relationships have not yielded any specific research findings for this particular molecule. The available scientific data focuses on related but distinct compounds, and adhering to the strict content inclusions for "this compound" as per the user's request is not possible with the current publicly accessible information.

Further research in computational and theoretical chemistry journals and databases would be required to provide the detailed and specific analysis requested in the outline. At present, the scientific community has not published research that would allow for a thorough and accurate article on these specific aspects of this compound.

Reaction Chemistry and Mechanistic Studies

Detailed Electrophilic Aromatic Substitution (EAS) Mechanisms and Regioselectivity

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. The general mechanism involves an initial attack by the electron-rich aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as a benzenonium or arenium ion. nih.gov This step is typically the slowest and therefore rate-determining. In a subsequent fast step, a proton is removed from the carbon that formed the new bond with the electrophile, restoring the aromaticity of the ring. nih.gov

For 2-Ethoxy-4-fluoro-1-methoxybenzene, the outcome of EAS reactions is governed by the electronic effects of its three substituents: the C1-methoxy group, the C2-ethoxy group, and the C4-fluoro group.

The rate and position of electrophilic attack are determined by the activating or deactivating nature of the substituents already on the benzene (B151609) ring.

Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of reaction compared to benzene. Both the methoxy (B1213986) (-OCH3) and ethoxy (-OCH2CH3) groups are strong activating groups. They possess lone pairs of electrons on the oxygen atom that can be donated to the aromatic ring through resonance, a phenomenon known as π-donation. This effect significantly outweighs their inductive electron withdrawal due to the oxygen's electronegativity. Strong activating groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate. The fluorine (-F) atom is a deactivating group. Although it has lone pairs and can participate in resonance donation, its high electronegativity leads to a strong inductive electron-withdrawing effect that dominates. researchgate.net Despite being a deactivator, fluorine is an exception among halogens as it is also an ortho-, para-director. libretexts.org

The combined influence of these groups makes the this compound ring highly activated towards EAS. The powerful activating effects of the two alkoxy groups overcome the deactivating effect of the fluorine atom.

Regioselectivity: The directing effects of the substituents determine the position of substitution.

The C1-methoxy group directs ortho (C2, C6) and para (C4).

The C2-ethoxy group directs ortho (C1, C3) and para (C5).

The C4-fluoro group directs ortho (C3, C5) and para (C1).

Considering the positions on the ring:

Position 3: Is ortho to both the ethoxy and fluoro groups.

Position 5: Is para to the ethoxy group and ortho to the fluoro group.

Position 6: Is ortho to the methoxy group.

The two potent activating alkoxy groups will dominate the directing effects. The most likely positions for electrophilic attack are C3 and C5, as they are activated by both an alkoxy group and the fluoro group. Steric hindrance from the adjacent ethoxy group might slightly disfavor position 3 compared to position 5. Position 6 is also activated, being ortho to the methoxy group. A detailed analysis of the stability of the intermediates is required for a more precise prediction. DFT analysis of similar dialkoxybenzenes has shown that regioselectivity can be strongly influenced by the symmetry of the molecule's frontier orbitals. nih.gov

| Substituent | Position | Electronic Effect (Resonance) | Electronic Effect (Inductive) | Overall Effect | Directing Preference |

| -OCH3 | 1 | +R (Strongly Donating) | -I (Withdrawing) | Activating | Ortho, Para |

| -OCH2CH3 | 2 | +R (Strongly Donating) | -I (Withdrawing) | Activating | Ortho, Para |

| -F | 4 | +R (Weakly Donating) | -I (Strongly Withdrawing) | Deactivating | Ortho, Para |

The regioselectivity of an EAS reaction can be rationalized by examining the stability of the possible benzenonium ion (arenium ion) intermediates formed upon attack at each available position. The most stable intermediate will form the fastest, leading to the major product. libretexts.org

When an electrophile attacks, a positive charge is delocalized across the ring, primarily at the ortho and para positions relative to the point of attack. The stability of the benzenonium ion is enhanced when the positive charge can be further delocalized onto a substituent with a lone pair, such as an oxygen atom.

Attack at C5: The positive charge of the intermediate can be delocalized onto the oxygen atoms of both the C1-methoxy and C2-ethoxy groups (via resonance structures from the C4 and C2 positions of the intermediate ring structure, respectively) and the C4-fluoro group. The strong resonance donation from the two alkoxy groups provides significant stabilization.

Attack at C3: The intermediate's positive charge is stabilized by resonance with the C2-ethoxy and C4-fluoro groups.

Attack at C6: The intermediate's positive charge is stabilized by resonance with the C1-methoxy group.

Attack at positions that allow for resonance stabilization from the potent methoxy and ethoxy activators will be heavily favored. Therefore, substitution at positions 3, 5, and 6 is plausible, with the most stable intermediate determining the final product distribution. The cumulative stabilization from multiple groups often dictates the outcome.

Comprehensive Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr is facilitated by electron-withdrawing groups. libretexts.org The standard mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. conicet.gov.ar

In the context of SNAr, "activating" groups are those that are electron-withdrawing. These groups stabilize the negatively charged Meisenheimer complex intermediate. chemguide.co.uk For a reaction to proceed, these activating groups must be positioned ortho or para to the leaving group to effectively delocalize the negative charge through resonance. libretexts.org

The substrate, this compound, contains a fluorine atom, which can act as a leaving group. However, the ring is substituted with two powerful electron-donating groups (methoxy and ethoxy). These groups are "deactivating" for SNAr because they enrich the ring with electron density, which repels the incoming nucleophile and destabilizes the negatively charged Meisenheimer complex. Therefore, traditional SNAr reactions are generally disfavored on this electron-rich substrate. libretexts.orgresearchgate.net

Recent advances have shown that SNAr can occur on electron-rich fluoroarenes through alternative mechanisms, such as cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) via photoredox catalysis or through concerted pathways that avoid high-energy intermediates. nih.govidexlab.com

For SNAr to occur on an electron-rich substrate like this compound, forcing conditions or specialized catalytic systems would likely be necessary. In traditional SNAr, polar aprotic solvents are often used as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

The nature of the solvent can significantly impact reaction rates. For instance, in reactions involving primary amines as nucleophiles in methanol-DMSO mixtures, the rate constant can increase sharply with higher content of the polar aprotic solvent DMSO. Hydrogen-bonding solvents can sometimes reduce the rate of reaction by interacting with and stabilizing the nucleophile, thereby reducing its availability to attack the aromatic ring.

Radical-Mediated Reactions and Pathways

Free radical substitution reactions involve intermediates with unpaired electrons. libretexts.org These reactions are typically initiated by heat or ultraviolet (UV) light, often with a radical initiator like an organic peroxide or an azo compound. wikipedia.orgvedantu.com The mechanism proceeds through three stages: initiation (formation of radicals), propagation (a chain reaction involving the substrate), and termination (combination of radicals). vedantu.comsavemyexams.com

While radical reactions on alkanes are common, radical substitutions on aromatic rings, such as those seen in the Minisci reaction or hydroxylation using Fenton's reagent, are also known. wikipedia.org For polyfluoroarenes, radical reactions can lead to substitution products or dimerization of intermediate radical σ-complexes. fluorine1.ru The nitration of some dialkoxybenzenes has also been proposed to proceed via a single electron transfer (SET) mechanism, forming an aromatic radical cation. nih.gov

Specific research on the radical-mediated reactions of this compound is not widely documented in publicly available literature. However, one could surmise potential reactions based on its structure. The C-H bonds on the ethoxy and methoxy alkyl chains could be susceptible to radical substitution, similar to alkanes. chemguide.co.uk Additionally, under specific conditions, such as those used for the photoredox-catalyzed reactions mentioned earlier, radical-ion intermediates could be formed, leading to substitution on the aromatic ring itself. idexlab.com

Transition Metal-Catalyzed Reaction Mechanisms

Transition metal catalysis offers a powerful toolkit for the functionalization of C-H bonds, which are typically inert. nih.gov For a molecule like this compound, with multiple C-H bonds on the aromatic ring, regioselectivity is a key challenge. The mechanisms of these reactions are often complex, involving steps like oxidative addition, reductive elimination, and migratory insertion. youtube.com

In the context of palladium catalysis, a common mechanism for C-H functionalization involves the formation of an organopalladium intermediate. youtube.com This can occur through a concerted metalation-deprotonation (CMD) pathway, where the C-H bond cleavage and metal-carbon bond formation happen in a single step, often facilitated by a ligand on the metal center. Given the electron-rich nature of the benzene ring in this compound, due to the two alkoxy groups, it is a suitable candidate for electrophilic palladation.

Rhodium(III)-catalyzed C-H activation is another prevalent method for functionalizing aromatic compounds. rsc.org These reactions often proceed via a cyclometalation pathway, where a directing group on the substrate coordinates to the metal center, facilitating the cleavage of a nearby C-H bond. While this compound lacks a classical directing group, the oxygen atoms of the ethoxy and methoxy groups could potentially play a role in directing the catalyst, albeit weakly.

The choice of ligand and catalyst is crucial in controlling the outcome of transition metal-catalyzed reactions. The ligand can influence the steric and electronic properties of the metal center, thereby affecting the reactivity, selectivity, and stability of the catalytic system.

For palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are widely used. The design of these ligands can be tailored to promote specific reaction pathways. For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, which are key steps in many cross-coupling catalytic cycles. In reactions involving substrates similar to this compound, the optimization of the ligand is critical to achieve high yields and selectivity.

Catalyst optimization also involves selecting the appropriate metal precursor and reaction conditions, such as solvent, temperature, and additives. For C-H activation reactions, catalysts that are active under milder conditions are highly desirable to avoid functional group decomposition and unwanted side reactions. nih.gov

Table 1: Key Factors in Ligand Design and Catalyst Optimization for Reactions of Substituted Benzenes

| Factor | Description | Relevance to this compound |

| Ligand Steric Bulk | The size of the ligand can influence the coordination number of the metal and the accessibility of the substrate to the catalytic center. | Bulky ligands may be necessary to promote reductive elimination and prevent catalyst deactivation. |

| Ligand Electronics | The electron-donating or -withdrawing nature of the ligand affects the electron density at the metal center, influencing its reactivity in oxidative addition and other steps. | Electron-rich ligands could enhance the catalytic activity of palladium in C-H activation. |

| Metal Precursor | The choice of the initial metal complex (e.g., Pd(OAc)₂, [RhCp*Cl₂]₂) can impact the initiation of the catalytic cycle. | The selection will depend on the specific transformation being targeted (e.g., C-H activation, cross-coupling). |

| Reaction Conditions | Parameters such as solvent, temperature, and the presence of additives (bases, oxidants) are critical for catalyst performance and reaction outcome. | Optimization is necessary to control regioselectivity and minimize potential side reactions like defluorination or ether cleavage. |

Investigation of Intermolecular and Intramolecular Processes

In reactions involving molecules with multiple reactive sites, the competition between intermolecular (between two different molecules) and intramolecular (within the same molecule) pathways is a key consideration. Generally, intramolecular reactions are favored entropically because the reacting groups are held in close proximity within the same molecule.

For this compound, the potential for intramolecular reactions would depend on the introduction of a second functional group that could react with one of the existing substituents or a C-H bond on the ring. For instance, if a side chain with a leaving group is introduced, an intramolecular cyclization could occur.

However, in the context of C-H functionalization with an external coupling partner, the process is inherently intermolecular. The efficiency of such reactions depends on factors like the concentration of the reactants and the ability of the catalyst to bring the two reacting species together.

Stereoelectronic Effects on Reactivity and Selectivity

The reactivity and regioselectivity of electrophilic aromatic substitution on this compound are governed by the stereoelectronic effects of its substituents. The ethoxy and methoxy groups are ortho, para-directing and activating due to their ability to donate electron density to the benzene ring through resonance. The fluorine atom, while highly electronegative and inductively electron-withdrawing, can also donate electron density through resonance, making it an ortho, para-director, albeit a deactivating one.

The combined effect of these substituents makes the aromatic ring highly activated towards electrophilic attack. The positions ortho and para to the activating alkoxy groups are expected to be the most nucleophilic. Specifically, the C5 position (ortho to the methoxy group and para to the ethoxy group) and the C3 position (ortho to the ethoxy group) are the most likely sites for electrophilic substitution. The C6 position (ortho to both an ethoxy and a methoxy group) is also activated but may be sterically hindered.

In transition metal-catalyzed C-H activation, the directing effect of the substituents also plays a crucial role. While the alkoxy groups are not strong directing groups in the classical sense, their coordination to the metal center can influence the regioselectivity of the C-H cleavage.

Table 2: Predicted Stereoelectronic Effects of Substituents on this compound

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH₃ (Methoxy) | Electron-withdrawing | Electron-donating (strong) | Activating | Ortho, Para |

| -OCH₂CH₃ (Ethoxy) | Electron-withdrawing | Electron-donating (strong) | Activating | Ortho, Para |

| -F (Fluoro) | Electron-withdrawing (strong) | Electron-donating (weak) | Deactivating | Ortho, Para |

Analysis of Side Reactions and Byproduct Formation

Several side reactions can occur during the chemical transformations of this compound, leading to the formation of byproducts. The nature and extent of these side reactions depend on the specific reaction conditions and the reagents used.

One potential side reaction is defluorination , where the fluorine atom is replaced. This can be a significant issue in reactions that proceed through intermediates where the C-F bond is weakened, such as in some transition metal-catalyzed processes. Another possible side reaction is the cleavage of the ether linkages (ethoxy and methoxy groups), especially under harsh acidic or basic conditions or in the presence of certain Lewis acids.

In cross-coupling reactions, homocoupling of the starting material or the coupling partner can lead to the formation of dimeric byproducts. The formation of such byproducts can often be minimized by careful control of the reaction conditions, including the stoichiometry of the reactants and the choice of catalyst and ligands.

Derivatization, Analog Synthesis, and Chemical Modification

Systematic Functional Group Modifications of the 2-Ethoxy-4-fluoro-1-methoxybenzene Core

The modification of the this compound core can be systematically approached by targeting the aromatic ring or the alkoxy substituents. Electrophilic aromatic substitution reactions are a primary method for introducing new functional groups onto the benzene (B151609) ring. The positions ortho and para to the strongly activating methoxy (B1213986) and ethoxy groups are the most likely sites for substitution, with the fluorine atom providing additional electronic and steric influence.

For instance, halogenation can introduce a reactive handle for further transformations. The iodination of a similarly substituted compound, 1-ethoxy-5-fluoro-2-methoxybenzene, to produce 1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene is achieved through electrophilic aromatic substitution using iodine with an oxidizing agent. This suggests that this compound could undergo analogous iodination, likely at the position para to the ethoxy group, to yield a versatile intermediate.

Nitration of the aromatic ring is another common functional group modification. The synthesis of 2-ethoxy-4-fluoro-1-nitrobenzene (B1590239) demonstrates that a nitro group can be introduced, providing a precursor for the corresponding aniline (B41778) derivative through reduction. This amino group can then be subjected to a wide array of chemical transformations, including diazotization and amide bond formation.

The following table summarizes potential functional group modifications on the this compound core based on the reactivity of analogous compounds.

| Reaction Type | Potential Reagents and Conditions | Expected Product | Potential for Further Derivatization |

| Iodination | Iodine, Oxidizing Agent (e.g., HNO₃, H₂O₂) | Iodo-2-ethoxy-4-fluoro-1-methoxybenzene | Precursor for cross-coupling reactions (e.g., Suzuki, Heck) |

| Nitration | Nitrating Mixture (HNO₃/H₂SO₄) | Nitro-2-ethoxy-4-fluoro-1-methoxybenzene | Reduction to amine, subsequent acylation, alkylation, etc. |

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Bromo-2-ethoxy-4-fluoro-1-methoxybenzene | Grignard reagent formation, cross-coupling reactions |

| Acylation | Acyl Chloride, Lewis Acid (e.g., AlCl₃) | Acyl-2-ethoxy-4-fluoro-1-methoxybenzene | Carbonyl group modifications (e.g., reduction, Wittig reaction) |

This table presents plausible reactions based on general principles of organic chemistry and findings for structurally related compounds.

Synthesis of Biaryl and Polyaromatic Analogues

The synthesis of biaryl and polyaromatic structures is a key application of substituted benzene derivatives in medicinal chemistry and materials science. The halogenated derivatives of this compound are particularly valuable for this purpose. For example, an iodo-substituted analog can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

A general scheme for the synthesis of a biaryl derivative from a hypothetical iodo-2-ethoxy-4-fluoro-1-methoxybenzene is presented below:

Scheme illustrating a potential Suzuki coupling reaction to form a biaryl compound.

This methodology allows for the linkage of the 2-ethoxy-4-fluoro-1-methoxyphenyl moiety to a wide variety of other aromatic or heteroaromatic systems, enabling the construction of complex molecular scaffolds. Patent literature describes the synthesis of biaryl heterocyclic compounds for anti-infective and anti-proliferative applications, where a Suzuki coupling of a halogenated phenyl derivative with a boronic acid is a key step. google.com

Preparation of Heterocyclic Derivatives Incorporating the Compound's Structural Motifs

The this compound scaffold can be incorporated into various heterocyclic systems, which are of significant interest in drug discovery. One approach involves the functionalization of the benzene ring with groups that can participate in cyclization reactions.

For example, the synthesis of pyrimidine (B1678525) derivatives, which are important heterocycles in medicinal chemistry, can be envisioned. A patented process for the production of 2-ethoxy-4,6-difluoropyrimidine (B62712) starts from urea (B33335) and involves several steps to construct the pyrimidine ring. While this does not directly use this compound, it highlights a synthetic strategy for related ethoxy-substituted heterocycles.

Another potential route to heterocyclic derivatives is through the Knoevenagel condensation of a formylated derivative of this compound. The resulting α,β-unsaturated system can then undergo cyclization reactions to form various heterocycles. Patent literature also describes the use of heterocyclic compounds containing substituted phenyl moieties for modulating kinase activity. nih.gov

Exploration of Substituent Effects on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound are governed by the interplay of the electronic and steric effects of its substituents. The ethoxy and methoxy groups are electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), with the resonance effect being dominant. This makes the aromatic ring more susceptible to electrophilic attack. The fluorine atom, on the other hand, is strongly electron-withdrawing through induction (-I effect) and weakly electron-donating through resonance (+R effect).

This combination of substituents creates a unique electronic environment on the benzene ring. The strong activating effect of the alkoxy groups directs incoming electrophiles primarily to the positions ortho and para to them. The fluorine atom's deactivating inductive effect can modulate this reactivity, and its presence can influence the regioselectivity of substitution reactions. The unique substitution pattern of compounds like 1-Ethoxy-5-fluoro-4-iodo-2-methoxybenzene is noted to impart distinct chemical properties and reactivity.

The following table summarizes the expected electronic effects of the substituents on the aromatic ring:

| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Electrophilic Aromatic Substitution |

| -OCH₃ (Methoxy) | Weakly deactivating | Strongly activating | Activating, Ortho/Para directing |

| -OCH₂CH₃ (Ethoxy) | Weakly deactivating | Strongly activating | Activating, Ortho/Para directing |

| -F (Fluoro) | Strongly deactivating | Weakly activating | Deactivating, Ortho/Para directing |

This table provides a qualitative summary of the electronic effects of the substituents.

Design and Synthesis of Labeled Analogues for Advanced Studies (e.g., radiolabeling for tracer development)

The development of radiolabeled analogues of biologically active molecules is crucial for their use as tracers in techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting isotope, such as fluorine-18 (B77423) ([¹⁸F]), into the this compound scaffold would enable its use in such advanced studies.

While no direct radiolabeling of this compound has been reported, methods for the radiosynthesis of related structures provide insights into potential strategies. For instance, the radiosynthesis of a PET tracer for imaging the mitochondrial complex I involves the introduction of a [¹⁸F]fluoroethoxy group. google.com Another study reports the fully automated radiosynthesis of 6-[¹⁸F]fluoro-3-(pyridin-3-yl)-1H-indole using a copper-mediated nucleophilic ¹⁸F-fluorination. nih.gov This suggests that a precursor to this compound, such as a nitro or bromo derivative, could potentially be subjected to nucleophilic aromatic substitution with [¹⁸F]fluoride.

A plausible, though challenging, retrosynthetic approach for a [¹⁸F]-labeled analogue could involve the preparation of a suitable precursor, such as a diaryliodonium salt or a nitro-substituted derivative, for late-stage radiofluorination.

Advanced Analytical Methodologies for Compound Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for separating the target compound from unreacted starting materials, byproducts, and other impurities, as well as for determining its purity.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like 2-Ethoxy-4-fluoro-1-methoxybenzene. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Research Findings: While specific GC analysis data for this compound is not readily available in published literature, methods for structurally similar halogenated anisoles and other aromatic ethers are well-established. chromatographyonline.comnih.gov For instance, the analysis of halogenated anisoles in various matrices has been successfully performed using GC coupled with detectors like a flame ionization detector (FID) or a mass spectrometer (MS). nih.govamadischem.com A hypothetical GC method for this compound would likely employ a non-polar or medium-polarity capillary column. The retention time would be influenced by the compound's boiling point and its interactions with the stationary phase. The use of a mass spectrometer as a detector (GC-MS) would be particularly advantageous, as it would provide not only retention time data but also a mass spectrum, which can be used for structural confirmation by analyzing the fragmentation pattern of the molecule. Pyrolysis-gas chromatography-mass spectrometry (pyr-GC/MS) is another advanced technique that has been used for the structural elucidation of fluorinated polymers and could potentially be adapted for the analysis of specific fluorinated compounds. rsc.org

Hypothetical GC-MS Parameters for this compound Analysis:

| Parameter | Value |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

| Scan Range | 40-450 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of organic molecules, including those that are not sufficiently volatile or stable for GC analysis. sigmaaldrich.com Separation is achieved based on the analyte's differential distribution between a liquid mobile phase and a solid stationary phase.

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Electrochemical Methods for Reactivity and Reductive/Oxidative Potentialsscientific.net

Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of a molecule. This includes determining its oxidation and reduction potentials, which are related to the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), respectively.

Research Findings: There is no specific literature on the electrochemical behavior of this compound. However, studies on methoxybenzene (anisole) and its derivatives show that they can be electrochemically oxidized. acs.orglibretexts.org The electron-donating methoxy (B1213986) and ethoxy groups on the benzene (B151609) ring in this compound would be expected to facilitate oxidation. The presence of the electron-withdrawing fluorine atom would likely make the oxidation slightly more difficult compared to the non-fluorinated analogue, resulting in a higher oxidation potential. The electrochemical behavior would also be influenced by the solvent and supporting electrolyte used in the experiment. The study of related substituted benzenes shows that the nature and position of substituents dramatically influence the electrochemical properties. researchgate.netvwr.com

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Research Findings: No specific XPS data for this compound has been found in the literature. However, XPS is a powerful tool for the analysis of organofluorine compounds. acs.org It can definitively identify the presence of fluorine and provide information about its chemical environment. The high electronegativity of fluorine results in a characteristic F 1s peak in the XPS spectrum. Furthermore, the binding energy of the C 1s electrons will be shifted for the carbon atoms bonded to fluorine and oxygen due to the electron-withdrawing nature of these atoms. This allows for the differentiation of carbon atoms in different chemical environments within the molecule. Challenges in XPS analysis of fluorinated compounds can include sample degradation under X-ray irradiation and surface contamination. nih.gov

Expected Binding Energy Ranges for this compound:

| Element | Orbital | Expected Binding Energy (eV) |

|---|---|---|

| C | 1s (C-C, C-H) | ~284.8 |

| C | 1s (C-O) | ~286.5 |

| C | 1s (C-F) | ~288-290 |

| O | 1s (C-O) | ~532-533 |

| F | 1s (C-F) | ~688-690 |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a crucial technique used to determine the mass fractions of carbon, hydrogen, and other elements (like nitrogen or sulfur) in a sample. This is then compared to the theoretical composition based on the proposed molecular formula to confirm the compound's stoichiometry and purity.

Research Findings: For a new compound like this compound, elemental analysis is a standard characterization method. Synthesis papers for similar compounds frequently report the results of CHN (Carbon, Hydrogen, Nitrogen) analysis. The molecular formula of this compound is C₉H₁₁FO₂. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The experimental values obtained from an elemental analyzer should ideally be within ±0.4% of the theoretical values to confirm the purity and assigned formula of the compound.

Theoretical Elemental Composition of this compound (C₉H₁₁FO₂):

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Weight Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 63.51 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 6.52 |

| Fluorine | F | 18.998 | 1 | 18.998 | 11.16 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.80 |

| Total | | | | 170.183 | 100.00 |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The efficient and environmentally benign synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry. For 2-Ethoxy-4-fluoro-1-methoxybenzene, current synthetic strategies, while not extensively documented in dedicated literature, can be inferred from established methods for analogous substituted benzenes. A plausible and common approach involves the Williamson ether synthesis. This method would entail the alkylation of a corresponding phenol (B47542), such as 4-fluoro-2-methoxyphenol (B1225191), with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base.

Future research in this area is likely to focus on the development of more sustainable and atom-economical synthetic routes. This includes the exploration of greener solvents and catalysts to minimize environmental impact. Furthermore, the development of one-pot procedures starting from more readily available precursors, such as 1,4-difluorobenzene (B165170) or other fluorinated feedstocks, would represent a significant advancement. The use of transition-metal-catalyzed cross-coupling reactions, for instance, could offer alternative and potentially more efficient pathways to introduce the ethoxy and methoxy (B1213986) groups with high regioselectivity.

Exploration of the Compound's Role in Advanced Materials Science

The unique combination of functional groups in this compound makes it an intriguing candidate for applications in materials science. The presence of the fluorine atom can enhance properties such as thermal stability, chemical resistance, and hydrophobicity in polymers and specialty chemicals. Research is anticipated to explore the incorporation of this molecule as a monomer or an additive in the synthesis of advanced polymers. For example, its derivatives could be polymerized to create fluorinated polyethers with tailored refractive indices and dielectric constants, making them suitable for optical and electronic applications.

In the realm of specialty chemicals, this compound could serve as a precursor to liquid crystals. The rigid aromatic core combined with the flexible alkoxy chains is a common structural motif in liquid crystalline materials. The fluorine substituent can significantly influence the mesophase behavior and electro-optical properties of such materials. sigmaaldrich.com Further research may also investigate its potential as a component in the formulation of high-performance lubricants or as a building block for organic light-emitting diodes (OLEDs), where the electronic properties of the aromatic system can be finely tuned.

Integration of Advanced Computational Modeling for Predicting Chemical Behavior and Properties

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules like this compound, thereby guiding experimental efforts. Density functional theory (DFT) and other quantum chemical methods can be employed to calculate a range of molecular properties. nih.govemerginginvestigators.org These include the molecule's geometry, electronic structure, and spectroscopic characteristics.

Advanced computational models can predict the compound's reactivity towards various reagents by mapping the electron density and identifying the most likely sites for electrophilic or nucleophilic attack. libretexts.orgstudymind.co.uk Furthermore, molecular dynamics simulations can provide insights into the intermolecular interactions and bulk properties of materials derived from this compound. For instance, simulations could predict the miscibility of this compound with different polymer matrices or its self-assembly behavior in solution, which is crucial for its application in materials science. Such in-silico studies can significantly accelerate the discovery and optimization of its applications by reducing the need for extensive empirical screening. nih.gov

Discovery of New Chemical Reactivity Patterns and Transformations

The interplay of the ethoxy, methoxy, and fluoro substituents on the benzene (B151609) ring of this compound is expected to give rise to interesting and potentially novel reactivity patterns. The two alkoxy groups are electron-donating and activating, directing electrophilic aromatic substitution to the positions ortho and para to them. libretexts.orgstudymind.co.uk Conversely, the fluorine atom is an electron-withdrawing but ortho, para-directing deactivator. libretexts.org

Future research will likely focus on elucidating the regioselectivity of various electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.org The outcome of these reactions will be a delicate balance between the directing effects of the three substituents. Understanding these patterns is crucial for utilizing this compound as a versatile synthetic intermediate. Moreover, the investigation of nucleophilic aromatic substitution, potentially displacing the fluorine atom under specific conditions, could open up another avenue for functionalization.

Potential as Building Blocks in Complex Molecular Architectures

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. The fluorinated and alkoxylated phenyl motif is present in numerous bioactive compounds, where it can influence properties such as metabolic stability and binding affinity. nih.gov

Researchers may explore the use of this compound as a starting material for the synthesis of novel pharmaceutical agents. The strategic placement of the functional groups allows for selective modification, enabling the construction of diverse molecular scaffolds. For example, the aromatic ring can be further functionalized and then coupled with other molecular fragments to build intricate three-dimensional structures. Its role as a precursor to specialty chemicals, as mentioned earlier, also falls under its utility as a building block for creating larger, more complex molecular systems with specific functions.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2379321-28-3 |

| Molecular Formula | C₉H₁₁FO₂ |

| Molecular Weight | 170.18 g/mol |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-4-fluoro-1-methoxybenzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves coupling reactions, such as Sonogashira or Suzuki-Miyaura couplings, using aryl halides and boronic acids. For example, 4-methoxybenzeneboronic acid can react with dibromovinyl intermediates under palladium or copper catalysis. Key parameters include:

- Catalyst system : Copper iodide with hydrazonic ligands (e.g., 2.48 mg ligand A per 0.25 mmol substrate) .

- Solvent and temperature : Ethanol at 60°C for 18 hours .

- Purification : Silica gel column chromatography with hexane/ethyl acetate gradients .

- Table 1 : Example Synthesis Parameters

| Reagent | Quantity | Conditions | Yield |

|---|---|---|---|

| 4-Methoxybenzeneboronic acid | 0.50 mmol | 60°C, 18 h, ethanol | 65% |

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving methoxy and ethoxy substituent orientations .

- NMR spectroscopy : NMR to confirm fluorine position; NMR for methoxy/ethoxy integration ratios.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions (e.g., DFT calculations)?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values. Adjust computational models (e.g., solvent effects, basis sets) to align with empirical data.

- Crystallographic validation : Use X-ray-derived bond lengths/angles to refine computational geometry optimizations .

- Literature benchmarking : Compare with structurally analogous compounds (e.g., 1-fluoro-4-methoxybenzene derivatives) to identify systematic discrepancies .

Q. What strategies are effective for toxicological profiling when limited data exists for this compound?

- Methodological Answer :

- Read-across approach : Use data from structurally similar compounds (e.g., 2-hydroxy-4-methoxybenzaldehyde) to infer toxicity. EFSA’s FGE.414 framework recommends group evaluations for hydroxy/alkoxy benzaldehyde derivatives .

- In silico models : Apply QSAR (Quantitative Structure-Activity Relationship) tools like OECD Toolbox to predict acute toxicity endpoints.

- In vitro assays : Conduct Ames tests for mutagenicity and cytotoxicity assays (e.g., HepG2 cell viability) to fill data gaps.

Q. How can researchers ensure reproducibility in catalytic coupling reactions involving this compound?

- Methodological Answer :

- Catalyst activation : Pre-stir Cu(I) catalysts with ligands (e.g., hydrazonic ligands) for 10 minutes before adding substrates to enhance activity .

- Oxygen-free conditions : Use argon degassing and Schlenk techniques to prevent catalyst oxidation.

- Reaction monitoring : Employ TLC or GC-MS at intervals to detect intermediates and optimize reaction termination times.

Data Contradiction Analysis

Q. What steps should be taken if synthetic yields vary significantly across laboratories?

- Methodological Answer :

- Parameter audit : Compare solvent purity (e.g., anhydrous ethanol vs. technical grade), catalyst batch variability, and heating consistency (e.g., oil bath vs. block heater).

- Byproduct analysis : Use LC-MS to identify side products (e.g., dehalogenated intermediates or dimerization species) .

- Collaborative validation : Share reaction protocols via platforms like Zenodo to standardize procedures.

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps due to potential volatile intermediates.

- Waste disposal : Segregate halogenated waste and consult certified agencies for incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.